3-(1-Methyl-1H-indole-3-carbonyl)hexanedioic acid
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Overview
Description
3-(1-Methyl-1H-indole-3-carbonyl)hexanedioic acid is a compound that features an indole ring, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 3-(1-Methyl-1H-indole-3-carbonyl)hexanedioic acid can be achieved through various synthetic routes. One common method involves the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . Industrial production methods may involve large-scale oxidation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(1-Methyl-1H-indole-3-carbonyl)hexanedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons
Common reagents used in these reactions include potassium permanganate for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1-Methyl-1H-indole-3-carbonyl)hexanedioic acid has several scientific research applications:
Biology: Indole derivatives have shown antiviral, anti-inflammatory, and anticancer activities.
Medicine: The compound is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-indole-3-carbonyl)hexanedioic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-(1-Methyl-1H-indole-3-carbonyl)hexanedioic acid can be compared with other indole derivatives such as:
1-Methylindole-3-carboxylic acid: Another indole derivative with similar biological activities.
Indole-3-acetic acid: A plant hormone with diverse biological and clinical applications.
The uniqueness of this compound lies in its specific structure, which allows it to exhibit distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H17NO5 |
---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
3-(1-methylindole-3-carbonyl)hexanedioic acid |
InChI |
InChI=1S/C16H17NO5/c1-17-9-12(11-4-2-3-5-13(11)17)16(22)10(8-15(20)21)6-7-14(18)19/h2-5,9-10H,6-8H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
ACUKZGBIUXHMRX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C(CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
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